molecular formula C16H16BrN3O2 B2825770 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide CAS No. 270262-88-9

2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide

Cat. No.: B2825770
CAS No.: 270262-88-9
M. Wt: 362.227
InChI Key: GHKJKCUBROPWPS-VXLYETTFSA-N
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Description

2-Anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is a hydrazide derivative featuring an anilino group (-NH-C₆H₅) and a substituted benzylidene moiety (5-bromo-2-methoxyphenyl). The acetohydrazide backbone (-CO-NH-NH₂) facilitates tautomerism and metal coordination, while the bromine and methoxy substituents modulate electronic, steric, and solubility properties. This compound’s structural framework is analogous to bioactive hydrazides studied for antimicrobial, anti-inflammatory, and metal-chelating activities .

Properties

IUPAC Name

2-anilino-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-22-15-8-7-13(17)9-12(15)10-19-20-16(21)11-18-14-5-3-2-4-6-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKJKCUBROPWPS-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide typically involves the condensation reaction between 2-anilinoacetohydrazide and 5-bromo-2-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative effects against the MCF7 human breast adenocarcinoma cell line, with mechanisms involving disruption of microtubule dynamics. The compound inhibits tubulin polymerization, leading to G2/M phase arrest and subsequent apoptotic cell death in cancer cells .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in vitro and in vivo. In animal models of acute lung injury, it significantly reduced the infiltration of inflammatory cells and inhibited the release of pro-inflammatory cytokines such as IL-6 and IL-8. The underlying mechanism involves the inhibition of key signaling pathways, including MAPK, which are crucial for inflammatory responses .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide exhibits antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes within microbial cells.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism of Action
AntitumorMCF70.025Inhibition of tubulin polymerization
Anti-inflammatoryALI Mouse Model20Inhibition of IL-6 and IL-8 release
AntimicrobialE. coli15Disruption of cell membrane

Case Studies

  • Antitumor Efficacy : A study evaluated the effect of 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide on MCF7 cells, revealing that it induced significant apoptosis through tubulin targeting. The study utilized flow cytometry to assess cell cycle phases and confirmed G2/M arrest followed by apoptotic markers .
  • Inflammation Reduction : In a model of acute lung injury, treatment with the compound led to a marked reduction in inflammatory cell infiltration and cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Studies : The compound's antimicrobial properties were assessed against several bacterial strains, showing effective inhibition at micromolar concentrations. This positions it as a candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-anilino-N’-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Hydrazide derivatives with variations in aryl substituents exhibit distinct physicochemical behaviors:

Compound Name Substituents Key Properties Reference
2-Anilino-N-[(2-hydroxyphenyl)methylene]acetohydrazide 2-hydroxyphenyl Enhanced water solubility due to -OH; strong metal chelation via phenolic oxygen
N'-[(5-Bromo-2-methoxyphenyl)methylene]-2-[(1-ethylbenzimidazol-2-yl)thio]acetohydrazide 1-ethylbenzimidazole-thio Improved thermal stability (decomposition >250°C); antimicrobial activity
(E)-N′-(4-Chlorobenzylidene)acetohydrazide 4-chlorophenyl Higher lipophilicity (logP ~3.2); TNF-α inhibition (55.8% at 100 μmol/kg)
2-Anilino-N'-[(pyridine-2-ylethylidene)]acetohydrazide pyridine Tridentate coordination (N, O, N); luminescent lanthanide complexes

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
  • Electron-Donating Groups (OCH₃, OH) : Improve solubility and stabilize tautomeric forms (e.g., imidic acid vs. amide) .
  • Heterocyclic Additions (benzimidazole, pyridine) : Expand coordination sites for metal binding and improve thermal stability .
Coordination Chemistry and Thermal Stability

Metal complexes of hydrazides exhibit varied stability and applications:

Metal Ion Ligand (Substituents) Decomposition Temp. (°C) Application Reference
Pd(II) 2-Anilino-N-[(2-hydroxyphenyl)methylene]acetohydrazide 320 Catalysis; high thermal stability
La(III) 2-Anilino-N'-[(pyridine-2-ylethylidene)]acetohydrazide 285 Luminescent materials
Ru(III) 2-Anilino-N-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide Inferred: ~300 Anticancer research

Insights :

  • Pd(II) Complexes : Consistently show superior thermal stability due to strong d-orbital interactions .
  • Lanthanide Complexes : Benefit from tridentate ligands (e.g., pyridine-containing) for stable coordination .

Biological Activity

2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide (CAS No. 270262-88-9) is a hydrazone derivative notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which may confer various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

  • Molecular Formula : C16H16BrN3O2
  • Molecular Weight : 362.22 g/mol
  • Structure : The compound features an aniline moiety, a bromo-substituted methoxyphenyl group, and an acetohydrazide linkage, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide exhibit significant anticancer properties. For instance, hydrazone derivatives have shown cytotoxic effects against various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the presence of halogen substituents on the aromatic rings enhances the cytotoxicity of these compounds.

Table 1: Anticancer Activity of Related Hydrazones

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BHeLa10
2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazideA549TBD

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazone derivatives has also been studied. Compounds with similar structures have demonstrated the ability to inhibit key inflammatory mediators such as COX-2 and iNOS. In vitro assays showed that certain derivatives significantly reduced the expression levels of these enzymes.

Table 2: Anti-inflammatory Activity of Hydrazone Derivatives

Compound NameCOX-2 IC50 (µM)iNOS IC50 (µM)Reference
Compound C0.040.05
Compound D0.030.04

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted by Siddiqui et al. (2020) synthesized a series of hydrazone derivatives and evaluated their anticancer activity against various cell lines, demonstrating that modifications in the aromatic substituents significantly influenced their efficacy.
  • Case Study on Anti-inflammatory Effects :
    Research by Evren et al. (2019) highlighted the anti-inflammatory properties of thiazole-linked hydrazones, showing that specific substitutions improved their activity against COX-2 and iNOS in murine models.

The biological activity of 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Interference with key signaling pathways such as NF-kB and MAPK may also play a role in its therapeutic effects.

Q & A

Q. What are the standard synthesis protocols for 2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide, and how is purity ensured?

The synthesis typically involves condensation of 2-anilinoacetohydrazide with 5-bromo-2-methoxybenzaldehyde under reflux in ethanol or acetic acid. Key steps include:

  • Precursor preparation : (5-Bromo-2-methoxyphenyl)hydrazine hydrochloride is synthesized via substitution reactions under controlled pH and temperature .
  • Condensation : Refluxing in ethanol at 70–80°C for 6–18 hours, followed by recrystallization from methanol (yield: ~69%) .
  • Purity control : Characterization via NMR (1H/13C), IR (to confirm hydrazide C=O and N-H stretches), and HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm), methoxy group (δ 3.8 ppm), and hydrazide N-H (δ 9.5–10.2 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 387 (M+H⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Optimization focuses on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity due to side reactions .
  • Catalysts : Acidic conditions (e.g., acetic acid) promote imine formation, while base catalysts risk hydrolysis .
  • Temperature control : Lower temperatures (50–60°C) reduce decomposition but prolong reaction time .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Antimicrobial assays : Tested against E. coli and S. aureus via broth microdilution (MIC range: 8–32 µg/mL) .
  • Enzyme inhibition : Docking studies predict inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: ~12 µM) .
  • Anticancer activity : MTT assays on HeLa cells show moderate cytotoxicity (IC₅₀: 45 µM) .

Q. How does crystallographic data inform the compound’s reactivity and intermolecular interactions?

  • Crystal structure : Monoclinic system (P21/c) with unit cell parameters a = 17.505 Å, b = 13.761 Å, c = 7.219 Å, β = 94.546° .
  • Hydrogen bonding : N-H···O interactions (2.8–3.1 Å) stabilize the lattice, influencing solubility and melting point .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina simulates binding to DNA gyrase (binding energy: −8.2 kcal/mol) .
  • DFT calculations : HOMO-LUMO gaps (~3.8 eV) correlate with electron-donating methoxy groups enhancing bioactivity .

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